Fenoterol and ipratropium bromide are two compounds commonly used in the treatment of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD). Fenoterol is a selective beta-2 adrenergic agonist that acts as a bronchodilator, while ipratropium bromide is an anticholinergic agent that helps to reduce bronchoconstriction. Together, they are often formulated in combination inhalers to enhance therapeutic efficacy.
The synthesis of fenoterol-ipratropium combinations typically involves the following steps:
The synthesis routes are designed to be efficient and suitable for industrial production, ensuring safety and controllability during the manufacturing process.
The molecular structures of fenoterol and ipratropium bromide are distinct:
The structural differences contribute to their unique mechanisms of action in treating respiratory conditions.
The chemical reactions involved in synthesizing fenoterol and ipratropium bromide include:
These reactions are crucial for producing high-purity compounds suitable for medicinal use.
The mechanisms through which fenoterol and ipratropium bromide exert their effects are complementary:
The combination therapy enhances bronchodilation effects beyond what either drug could achieve alone.
These properties influence formulation strategies for inhalation therapies.
Fenoterol-ipratropium combinations are primarily used in clinical settings for:
Recent studies have highlighted the effectiveness of this combination therapy in improving lung function metrics such as forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) compared to monotherapy .
Chromatographic techniques provide critical separation capabilities for the simultaneous analysis of fenoterol hydrobromide (FEN) and ipratropium bromide (IPR) in pressurized metered-dose inhalers (pMDIs). These methods overcome the challenge of quantifying two chemically distinct compounds—a β₂-adrenergic agonist (FEN) and an anticholinergic agent (IPR)—within a single formulation matrix.
HPTLC-densitometry has emerged as a sustainable, cost-effective platform for resolving FEN and IPR in Atrovent® Comp HFA inhalers. The optimized method employs silica gel 60 F₂₅₄ plates with a green-optimized mobile phase consisting of ethyl acetate-ethanol-glacial acetic acid (5.0:5.0:0.1, v/v/v). This system achieves excellent separation with retardation factors (Rf) of 0.28 ± 0.02 for IPR and 0.62 ± 0.02 for FEN when quantified densitometrically at 220 nm [6] [7].
Validation studies demonstrate linear responses across 0.50–15.0 µg/band for IPR (r² = 0.9997) and 0.50–12.0 µg/band for FEN (r² = 0.9995). The method exhibits precision ≤1.12% RSD and recovery rates of 99.40–100.58%, meeting ICH Q2(R1) requirements. The low solvent consumption (approximately 10 mL per analysis) and minimal waste generation position this technique favorably for routine quality control in resource-limited settings [2] [6].
Reverse-phase HPLC with diode array detection provides superior resolution for simultaneous quantification of FEN and IPR in complex inhaler matrices. The optimized method employs a Zorbax SB-C₁₈ column (150 × 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM potassium dihydrogen phosphate (pH 5.0 ± 0.1):methanol (70:30, v/v) at 1.0 mL/min flow rate. Detection at 220 nm yields sharp, symmetrical peaks at 4.2 ± 0.1 min (IPR) and 6.0 ± 0.2 min (FEN) with resolution >4.0 [6] [7].
Table 1: HPLC-DAD Validation Parameters for Simultaneous Quantification
Parameter | IPR | FEN |
---|---|---|
Linearity Range (µg/mL) | 5.0–200.0 | 5.0–200.0 |
LOD (µg/mL) | 1.15 | 1.06 |
LOQ (µg/mL) | 3.48 | 3.21 |
Recovery (%) | 99.83 ± 1.12 | 100.24 ± 0.95 |
Precision (% RSD) | 0.48 | 0.39 |
The methodology demonstrates excellent sensitivity with LODs of 1.15 µg/mL (IPR) and 1.06 µg/mL (FEN), sufficient for trace analysis of emitted doses. The use of a phosphate buffer-methanol system enhances eco-friendliness compared to acetonitrile-based methods while maintaining robustness against minor pH variations (±0.2 units) and flow rate fluctuations (±0.1 mL/min) [6] [7].
Both HPTLC and HPLC methods have undergone rigorous stability-indicating validation per ICH guidelines, confirming specificity for degradation products. Forced degradation studies reveal:
Table 2: Stability-Indicating Performance of Chromatographic Methods
Degradation Condition | HPLC Resolution | HPTLC Resolution | Degradation Products Resolved |
---|---|---|---|
Acidic (0.1M HCl) | 8.2 | 1.5 | 3 degradation products |
Alkaline (0.1M NaOH) | 7.8 | 1.3 | 2 degradation products |
Oxidative (3% H₂O₂) | 6.5 | 1.1 | 4 degradation products |
Photolytic (UV, 48h) | Baseline separation | Baseline separation | None detected |
The HPLC-DAD method offers superior resolution of degradation products, while HPTLC provides rapid screening capability. Both techniques remain unaffected by common inhaler excipients including oleic acid, ethanol, and propellant gases. Accelerated stability studies of inhaler formulations (40°C/75% RH) show ≤2% variation in drug content over 3 months when analyzed with these validated methods [2] [6].
Spectrophotometric methods provide rapid, cost-effective alternatives to chromatography for simultaneous quantification of FEN and IPR, particularly beneficial for laboratories with limited resources. These approaches overcome significant spectral challenges, including IPR's intrinsically low absorptivity and the extensive overlap in the UV spectra of both compounds.
Induced Concentration Subtraction (ICS) and Induced Dual Wavelength (IDW) methods operate directly on zero-order absorption spectra (°D), eliminating the need for derivatization or separation steps. The ICS method utilizes mathematically calculated absorptivity factors to resolve spectral overlap:
The ICS workflow involves:
Validation confirms linearity for ICS across 2.0–40.0 µg/mL for both drugs, with recovery rates of 99.25–100.83% and precision <1.5% RSD. The IDW method selects two wavelengths where the interferent exhibits isosbestic points: 220.0 nm (λ1) and 280.0 nm (λ2) for FEN determination, and 222.0 nm (λ1) and 248.0 nm (λ2) for IPR quantification. This approach yields linearity ranges of 5.0–40.0 µg/mL (IPR) and 2.0–40.0 µg/mL (FEN) [1] [3].
Induced Amplitude Modulation (IAM) operates in the ratio spectrum domain (Window III) to mathematically extract individual drug signals from complex mixtures. The method leverages the concentration-dependent relationship in ratio spectra:
Table 3: Validation Parameters for Spectrophotometric Resolution Methods
Method | Drug | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
---|---|---|---|---|---|
ICS | IPR | 5.0–40.0 | 0.48 | 1.46 | 99.40 ± 1.22 |
FEN | 2.0–40.0 | 0.22 | 0.67 | 100.12 ± 0.98 | |
IDW | IPR | 5.0–40.0 | 0.51 | 1.55 | 99.85 ± 1.15 |
FEN | 2.0–40.0 | 0.25 | 0.76 | 100.34 ± 0.87 | |
IAM | IPR | 5.0–40.0 | 0.53 | 1.61 | 99.76 ± 1.08 |
FEN | 2.0–40.0 | 0.24 | 0.73 | 100.08 ± 0.92 |
The IAM method demonstrates excellent reproducibility (RSD <1.2%) and accuracy (99.40–100.34%) across specified linear ranges. All spectrophotometric methods utilize water as an eco-friendly solvent, significantly reducing environmental impact compared to organic solvent-based methods. These approaches have been successfully applied to Atrovent® Comp HFA inhalers with results comparable to reference HPLC methods [1] [3].
Delivered dose uniformity (DDU) testing presents unique analytical challenges for fenoterol-ipratropium pMDIs due to the combination of extremely low doses (20 µg IPR and 50 µg FEN per actuation) with formulation complexity. Regulatory compliance requires testing according to USP Chapter <601> and Ph. Eur. 2.9.18, which mandate stringent acceptance criteria for emitted dose consistency across inhaler life.
Critical methodological considerations include:
The HPTLC method demonstrates particular utility for DDU testing due to:
Validation studies across 10 inhalers (beginning, middle, and end of canister life) show DDU values of 95.2–104.8% of label claim for both drugs using HPLC, with RSD ≤2.5%. Spectrophotometric methods (ICS, IDW, IAM) show comparable precision (RSD ≤3.0%) when applied to DDU samples, confirming their utility for routine quality control [1] [6].
The dynamic dialysis model provides critical insights for bioequivalence studies by simulating pulmonary drug transfer. Investigations reveal significantly higher transfer rates for IPR (68.4 ± 3.2%) compared to FEN (52.7 ± 2.8%) from lung tissue to plasma over 4 hours, reflecting differences in lipophilicity and tissue binding. This model enables comparative diffusion studies without clinical trials, accelerating formulation development [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7